N-Hexylethylenediamine

Descripción

Significance and Research Context of N-Hexylethylenediamine in Modern Chemistry

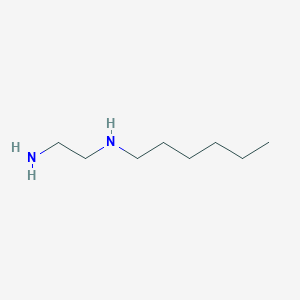

This compound, an organic compound featuring a hexyl group attached to an ethylenediamine (B42938) backbone, is a versatile building block in modern chemistry. cymitquimica.com Its structure, which contains both a primary and a secondary amine group, allows it to participate in a wide range of chemical reactions. cymitquimica.com The compound typically appears as a colorless to pale yellow liquid. cymitquimica.comsigmaaldrich.com

In contemporary research, this compound is recognized for its role as a monomer and a structural component in various materials. It is a key ingredient in the synthesis of surfactants, corrosion inhibitors, and polymers. cymitquimica.comchemimpex.com The compound's hydrophobic hexyl group combined with its hydrophilic diamine head makes it suitable for applications at interfaces. Its ability to form gels when mixed with other compounds, such as acrylic acid, has also been noted. biosynth.com

A significant area of application is in coordination chemistry and materials science. Researchers have utilized this compound as a bidentate chelating ligand to create metal complexes and protic ionic liquids (PILs). acs.orgresearchgate.net These specialized ionic liquids have shown promise in dissolving transition-metal salts, such as those of copper(II), for use in catalysis and materials synthesis. acs.orgresearchgate.net The dihydrochloride (B599025) salt of this compound is noted for its high water solubility and is used as a chain extender in polyurethanes, a stabilizing agent in pharmaceutical formulations, and a component in the production of biosensors. chemimpex.com Furthermore, it has been employed in the green synthesis of silver nanoparticles. mdpi.com

Historical Development and Evolution of Scholarly Inquiry

The evolution of scholarly focus has seen the compound move from a simple building block to a sophisticated functional molecule. More recent research, particularly from the 21st century, highlights its utility in more advanced applications. For instance, studies around 2014 detailed its use in forming protic ionic liquids to study the solvation structure and dynamics of copper(II) ions, demonstrating a shift towards its application in advanced materials and analytical chemistry. acs.orgresearchgate.net The investigation of diamine ligands, including N,N'-substituted ethylenediamines, in copper-catalyzed reactions further illustrates the progression of its use in complex organic synthesis and catalysis. nih.gov Its role in forming metallosurfactants, such as dichlorobis(this compound)zinc(II), also represents a modern area of research. tdx.cat

Advanced Structural Frameworks and Nomenclature Considerations in Research of this compound

The structural framework of this compound (C₈H₂₀N₂) is central to its chemical function. biosynth.com It consists of an ethylenediamine core where one of the nitrogen atoms is substituted with a hexyl chain. This results in a molecule with two distinct amine functionalities: a primary amine (-NH₂) at one end and a secondary amine (-NH-) linking the ethyl and hexyl groups. cymitquimica.com This dual functionality is crucial for its role as a cross-linking agent and a monomer in polymerization. cymitquimica.comwikipedia.org

According to IUPAC nomenclature, the compound is named N'-hexylethane-1,2-diamine or N1-hexylethane-1,2-diamine . sigmaaldrich.comnih.gov It is also known by several synonyms, including (2-AMINOETHYL)(HEXYL)AMINE and N-hexyl-1,2-ethanediamine. nih.gov

The most significant advanced structural framework involving this molecule is its role as a bidentate chelating ligand. The two nitrogen atoms can coordinate with a single metal center to form a stable five-membered ring, a common motif in coordination chemistry. acs.orgnih.gov This chelating ability is exploited in the formation of metal complexes, such as bis- and tris-N-hexylethylenediamine copper(II) complexes, which have been studied to understand their coordination structures in various media. acs.orgresearchgate.net This capacity to form stable complexes is fundamental to its application in catalysis, where it can stabilize metal centers, and in the creation of functional materials like protic ionic liquids and metallosurfactants. acs.orgtdx.cat

Physicochemical Properties of this compound

Below is an interactive table summarizing key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | N'-hexylethane-1,2-diamine | nih.gov |

| CAS Number | 7261-70-3 | nih.govlookchem.com |

| Molecular Formula | C₈H₂₀N₂ | biosynth.comnih.govlookchem.com |

| Molecular Weight | 144.26 g/mol | biosynth.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comsigmaaldrich.com |

| Boiling Point | 101-103 °C (at 20 mm Hg) | lookchem.com |

| Density | 0.832 g/mL (at 25 °C) | lookchem.com |

| Refractive Index | n20/D 1.448 | lookchem.com |

| Flash Point | 190 °F (87.8 °C) | lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-hexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKFRZBUXRKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391653 | |

| Record name | N-Hexylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7261-70-3 | |

| Record name | N-Hexylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hexylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N Hexylethylenediamine

Established Synthetic Pathways for N-Hexylethylenediamine

The synthesis of this compound, an organic compound with the formula C₈H₂₀N₂ nih.gov, primarily relies on well-established chemical reactions that functionalize its core precursor, ethylenediamine (B42938). Ethylenediamine itself is produced industrially on a large scale, typically by reacting 1,2-dichloroethane (B1671644) with ammonia (B1221849) under high temperature and pressure or through the reaction of ethanolamine (B43304) and ammonia over a catalyst. wikipedia.org

Alkylation Reactions in the Synthesis of this compound

Direct N-alkylation is a primary method for synthesizing this compound. This approach involves the reaction of ethylenediamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. The nucleophilic amine groups of ethylenediamine attack the electrophilic carbon of the hexyl halide, leading to the formation of a C-N bond and displacing the halide ion.

However, a significant challenge in this method is controlling the degree of alkylation. The reaction can yield a mixture of mono- and di-substituted products (this compound and N,N'-dihexylethylenediamine), as well as potential over-alkylation, leading to quaternary ammonium (B1175870) salts. jocpr.comresearchgate.net Selectivity can be influenced by factors such as the stoichiometry of the reactants, reaction temperature, and the choice of solvent. To enhance selectivity for the mono-substituted product, a large excess of ethylenediamine is often used.

Catalysts can be employed to facilitate the reaction under milder conditions. For instance, selective liquid-phase N-alkylation of amines with alkyl halides has been demonstrated using mixed oxides like Al₂O₃–OK as a catalyst at room temperature. researchgate.net Another approach involves the N-alkylation of amines using ethers as the alkylating agent over a γ-Al₂O₃ catalyst at elevated temperatures, a method that generates water as the only byproduct. researchgate.net

Comparative Analysis of Synthetic Strategies for this compound Production

Reductive amination presents a powerful and often preferred alternative to direct alkylation for producing this compound. jocpr.comwikipedia.org This method typically proceeds in two conceptual steps: the reaction of ethylenediamine with a hexyl-containing aldehyde (hexanal) or ketone to form an imine or enamine intermediate, followed by the reduction of this intermediate to the final amine.

This process can be performed as a one-pot reaction by choosing a reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com A key advantage of reductive amination is that it largely avoids the problem of over-alkylation that plagues direct alkylation with alkyl halides, as the imine forms only once on a given amine before being reduced. masterorganicchemistry.com

Table 1: Comparative Analysis of Synthetic Strategies

| Feature | Alkylation with Hexyl Halides | Reductive Amination |

|---|---|---|

| Primary Reactants | Ethylenediamine, Hexyl Halide | Ethylenediamine, Hexanal (or other C6 carbonyl) |

| Key Challenge | Control of over-alkylation (yields mixture of products) jocpr.comresearchgate.net | Requires a suitable reducing agent |

| Byproducts | Halide salts | Water |

| Selectivity | Generally lower; requires excess amine for mono-alkylation | High for mono-alkylation, avoids polyalkylation masterorganicchemistry.com |

| Versatility | Straightforward for simple alkyl groups | Highly versatile for a wide range of alkyl groups masterorganicchemistry.com |

| Green Chemistry Aspect | Generates salt waste | Can be designed as a high atom-economy reaction wikipedia.org |

Synthesis of this compound Derivatives

The foundational structure of this compound, with its primary and secondary amine functionalities, serves as a versatile scaffold for creating a wide array of derivatives.

Strategies for Functionalization and Derivatization of this compound

The presence of two distinct amine groups (one primary, one secondary) in this compound allows for selective functionalization. The primary amine is generally more sterically accessible and nucleophilic than the secondary amine, allowing for reactions to be directed to this site under controlled conditions. researchgate.net

Common derivatization strategies include:

Further Alkylation/Arylation: The remaining N-H bonds can be reacted with additional electrophiles to create tertiary or unsymmetrical diamines.

Acylation: Reaction with acyl chlorides or anhydrides converts the amine groups into amides.

Michael Addition: The amine groups can act as nucleophiles in a Michael addition reaction with α,β-unsaturated carbonyl compounds. researchgate.net

Chemoenzymatic Labeling: Advanced methods can achieve site-specific modifications, for example, by using enzymes that recognize and modify specific amine sites. nih.gov

Umpolung Amide Synthesis: Emerging strategies invert the typical polarity of reactants, using a nucleophilic acyl equivalent and an electrophilic nitrogen source, which can be useful for creating amide bonds with sterically hindered amines. nih.gov

Preparation of N,N'-Disubstituted Ethylenediamines (e.g., N,N'-Bis(2-hexyl)-ethylenediamine)

The synthesis of symmetrically disubstituted ethylenediamines involves reacting both nitrogen atoms of the ethylenediamine core. For a compound like N,N'-Bis(2-hexyl)-ethylenediamine nih.gov, a common synthetic route would be the reaction of ethylenediamine with two equivalents of a suitable 2-hexyl electrophile.

One established method for creating similar N,N'-disubstituted derivatives involves the reaction of ethylenediamine with epoxides. For example, N,N'-bis(2-hydroxypropyl)ethylenediamine is synthesized by the dropwise addition of propylene (B89431) oxide to a solution of ethylenediamine. prepchem.com A parallel synthesis for N,N'-Bis(2-hexyl)-ethylenediamine could conceivably use 1,2-epoxyoctane (B1223023) as the alkylating agent.

Alternatively, reductive amination can be employed using two equivalents of a ketone, such as 2-hexanone. The initial reaction would form an imine, which upon reduction would yield the N-mono(2-hexyl)ethylenediamine. A second reductive amination step would then yield the final N,N'-Bis(2-hexyl)-ethylenediamine product.

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of amines and their derivatives to reduce environmental impact and improve sustainability. nih.govrroij.com These principles focus on maximizing atom economy, using safer solvents, reducing derivatization steps, and employing catalytic rather than stoichiometric reagents. acs.org

For the synthesis of this compound and its analogues, several green strategies are being explored:

Use of Greener Solvents: Traditional organic solvents are often volatile and hazardous. Research has focused on using environmentally benign solvents like water, supercritical fluids, or deep eutectic solvents (DESs). acs.orghilarispublisher.com A sustainable protocol for synthesizing ethylenediamine derivatives has been developed using DESs constructed from bio-based compounds, which also allowed for the recycling of unreacted materials. acs.orgacs.org

Catalytic Routes: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com This includes using heterogeneous catalysts that are easily separated from the reaction mixture, or earth-abundant metal catalysts like iron instead of precious metals. researchgate.netd-nb.info

Improving Atom Economy: Synthetic routes like reductive amination and direct amination with ethers are favored over alkyl halide-based methods because they have a higher atom economy, producing water as a byproduct instead of large quantities of salt waste. researchgate.netacs.org

Renewable Feedstocks: There is a growing interest in producing chemical building blocks from renewable biomass sources rather than fossil fuels. hilarispublisher.comrsc.org While not yet standard for this compound, the broader trend involves developing pathways from bio-derived alcohols or aldehydes.

Table 2: Green Chemistry Strategies in Amine Synthesis

| Green Chemistry Principle | Application in Synthesis of Ethylenediamine Analogues |

|---|---|

| Safer Solvents & Auxiliaries | Use of deep eutectic solvents (DESs) or water, avoiding hazardous organic solvents. acs.orghilarispublisher.com |

| Catalysis | Employment of recyclable, heterogeneous catalysts (e.g., γ-Al₂O₃) or earth-abundant metal catalysts (e.g., Iron-based). researchgate.netd-nb.info |

| Atom Economy | Preference for reactions like reductive amination where most reactant atoms are incorporated into the final product. acs.org |

| Reduce Derivatives | One-pot syntheses that avoid the need for protecting groups and reduce the number of synthetic steps. mdpi.com |

| Use of Renewable Feedstocks | Development of synthetic routes starting from biomass-derived materials. rsc.org |

Coordination Chemistry of N Hexylethylenediamine

N-Hexylethylenediamine as a Ligand in Metal Complexationresearchgate.netresearchgate.net

This compound (often abbreviated as Hexen) is a notable ligand in coordination chemistry, primarily due to its bidentate nature conferred by two nitrogen donor atoms. researchgate.net This structure allows it to effectively bind to a single metal center, a process known as chelation. The presence of a flexible ethylenediamine (B42938) backbone combined with a hexyl group gives it unique properties that influence the structure, solubility, and reactivity of the resulting metal complexes. acs.org The chelate-diamine functionality is particularly effective in dissolving transition-metal salts, for instance, in the formation of protic ionic liquids (PILs). researchgate.netacs.org Its ability to form stable complexes has been studied with a range of metal ions. scispace.comresearchgate.netacs.org

Chelation Behavior and Coordination Modes of N-Hexylethylenediamineacs.orgdntb.gov.ua

As a bidentate ligand, this compound coordinates to a metal ion through its two nitrogen atoms, forming a stable five-membered ring (M-N-C-C-N). wikipedia.org This ring formation is a hallmark of the chelate effect, where a multidentate ligand forms a more thermodynamically stable complex than an equivalent number of monodentate ligands with similar donor atoms. wikipedia.orggcnayanangal.com The increased stability is largely due to a favorable entropy change upon complexation, as the bidentate ligand displaces multiple solvent molecules. wikipedia.org

Formation of Metal Complexes with this compound (e.g., Copper(II), Nickel(II), Cobalt(II), Silver(I) Complexes)scispace.comresearchgate.netacs.org

This compound forms complexes with a variety of transition metals. The nature of these complexes, including their stoichiometry and geometry, has been a subject of detailed study.

Copper(II) Complexes : Copper(II) ions readily form complexes with this compound. researchgate.netacs.org Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have shown that in certain environments, such as protic ionic liquids, the copper(II) ion tends to form a bis-Hexen complex, [Cu(Hexen)₂]²⁺. researchgate.netacs.org In molecular liquids, both bis- and tris-Hexen copper(II) complexes can be formed. researchgate.netacs.org The resulting complexes typically exhibit a distorted octahedral or square planar geometry, which is characteristic of Cu(II) coordination chemistry. jocpr.com

Nickel(II) Complexes : Nickel(II) also forms stable complexes with this compound. researchgate.netacs.org Research has identified the formation of species such as a cis-aniono bis(alkyl-en) complex. acs.org The coordination around the nickel(II) ion is often octahedral, as seen in complexes like [Ni(en)₃]²⁺, which serves as a well-understood analogue. gcnayanangal.comjocpr.com The presence of this compound as a chelating agent facilitates the extraction of nickel(II) ions from aqueous solutions into certain protic ionic liquids. researchgate.net

Cobalt(II) Complexes : Cobalt(II) is known to form complexes with various amine ligands, typically resulting in octahedral geometries. jocpr.comnih.govresearchgate.net While specific studies on cobalt(II)-N-Hexylethylenediamine are less detailed in the provided context, its behavior is expected to be similar to other diamine ligands, forming stable chelate complexes. nih.govglobalscientificjournal.com

Silver(I) Complexes : Silver(I) forms complexes with this compound, such as the bis(this compound)silver(I) complex. scispace.comdntb.gov.ua These complexes can be formulated as ionic liquids themselves. In the liquid state, the silver(I) cation is coordinated by the ligand, demonstrating the versatility of this compound in forming stable organometallic compounds. dntb.gov.ua

| Metal Ion | Example Complex Formula/Type | Typical Geometry | Supporting Evidence/Context |

|---|---|---|---|

| Copper(II) | [Cu(Hexen)₂]²⁺, [Cu(Hexen)₃]²⁺ | Distorted Octahedral / Square Planar | Observed in protic ionic liquids and molecular solvents via EXAFS and visible electronic spectroscopy. researchgate.netacs.org |

| Nickel(II) | cis-aniono bis(alkyl-en) complex | Octahedral | Studied in protic ionic liquids; used for metal ion extraction. researchgate.netacs.org |

| Cobalt(II) | [Co(Hexen)ₓ]²⁺ (inferred) | Octahedral (inferred) | Inferred from the known coordination chemistry of Co(II) with similar bidentate amine ligands. jocpr.comnih.gov |

| Silver(I) | [Ag(Hexen)₂]⁺ | Linear / Tetrahedral (inferred) | Forms ionic liquids of bis(alkylethylenediamine)silver(I) salts. scispace.comdntb.gov.ua |

Solvation Structures in Systems Comprising N-Hexylethylenediamineresearchgate.netacs.orgacs.org

The structure of the solvent and its interaction with dissolved ions are critical in coordination chemistry. acs.org this compound plays a unique role in this context, especially when it is a component of a protic ionic liquid (PIL).

Interactions of Transition Metal Ions within this compound-containing Protic Ionic Liquidsresearchgate.netacs.org

Protic ionic liquids can be synthesized using this compound, where it is protonated to form the cation, for example, N-hexylethylenediaminium ([HHexen]⁺). researchgate.netacs.org When transition metal salts are dissolved in these PILs, the metal ions interact directly with the chelating diamine group of the [HHexen]⁺ cation. researchgate.netacs.orgacs.org Despite the positive charge on the PIL cation, studies on copper(II) and nickel(II) have shown that the metal ion can coordinate with two of these [HHexen]⁺ cations to form a bis-chelate complex. researchgate.netacs.org This interaction is strong enough to overcome the electrostatic repulsion between the metal ion and the protonated amine cations. researchgate.netacs.org EXAFS analysis has been instrumental in determining the fine structure around the metal ion in these systems, confirming the coordination by the this compound moiety of the PIL. acs.org

Competitive Complexation Phenomena in this compound Systemsresearchgate.netacs.org

In systems containing multiple potential ligands, competitive complexation is a key factor determining the final coordination sphere of the metal ion. researchgate.netacs.org This is particularly evident in this compound-containing PILs. When a metal salt, such as a copper(II) salt, is added to the PIL, a competition arises between the this compound group on the PIL cation, the counter-anion of the PIL (e.g., bis(trifluoromethanesulfonyl)amide, Tf₂N⁻), and the anion from the added metal salt. researchgate.netacs.org Research has demonstrated that for a copper(II) ion in a [HHexen][Tf₂N] PIL, the ion preferentially forms a bis-Hexen complex, indicating that the chelation by this compound is more favorable than coordination with the Tf₂N⁻ anions. researchgate.netacs.org This contrasts with simpler amine-based PILs where the anion often dominates the coordination sphere. researchgate.net

Thermodynamic and Kinetic Aspects of this compound Complexationresearchgate.netacs.orgresearchgate.net

The stability of metal complexes can be described in terms of both thermodynamics (how stable the complex is at equilibrium) and kinetics (how rapidly it forms and decomposes). gcnayanangal.com

The thermodynamic stability of a complex is quantified by its stability constant (K) or formation constant (β), with larger values indicating greater stability. f-cdn.comairo.co.in The chelate effect, as mentioned earlier, ensures that this compound complexes are significantly more thermodynamically stable than analogous complexes with monodentate amine ligands like ammonia (B1221849). gcnayanangal.com For instance, the stability constant for [Ni(en)₃]²⁺ is about ten orders of magnitude greater than for [Ni(NH₃)₆]²⁺, illustrating the profound stabilizing effect of chelation. gcnayanangal.com The main driving force for this enhanced stability is often the large positive entropy change (ΔS) that results from the release of a greater number of solvent molecules by the chelating ligand. wikipedia.orgresearchgate.net

From a kinetic perspective, stability refers to the lability or inertness of a complex—that is, the rate at which its ligands are exchanged. gcnayanangal.com A complex can be thermodynamically stable but kinetically labile, or vice versa. Studies on the copper(II)-Hexen complex in a PIL have determined its lifetime to be approximately 10⁻⁴ seconds. researchgate.netacs.org This is considerably longer than the lifetime of similar complexes in conventional molecular solvents, suggesting that the ionic liquid environment imparts a degree of kinetic inertness to the complex. researchgate.netacs.org This increased kinetic stability is an important property, as kinetically inert complexes are less likely to release the metal ion, which is crucial for applications where metal ion dissociation is undesirable. mdpi.com

| Aspect | Finding for this compound Complexes | Governing Principle/Reason | Reference |

|---|---|---|---|

| Thermodynamic Stability | High stability constants (inferred) | The chelate effect, driven by a large positive entropy change upon complex formation. | wikipedia.orggcnayanangal.comresearchgate.net |

| Kinetic Stability | Complex lifetime of ~10⁻⁴ s for Cu(II)-Hexen in a PIL | The lifetime is appreciably longer than in conventional solvents, indicating increased kinetic inertness in the PIL environment. | researchgate.netacs.org |

Applications of N Hexylethylenediamine in Advanced Materials Science

N-Hexylethylenediamine as a Building Block for Polymeric Materials

The use of diamines as chain extenders is a well-established practice in the synthesis of polyurethanes. These low-molecular-weight compounds react with isocyanate groups to form hard segments within the polymer structure, significantly influencing the material's mechanical and thermal properties. While various aliphatic and aromatic diamines are commonly employed for this purpose, specific research detailing the role and impact of this compound as a chain extender in polyurethane synthesis is not prominently featured in available scientific literature.

Similarly, the development of functional polymers often involves the incorporation of monomers with specific chemical functionalities. Amine groups are particularly useful for introducing reactivity, enabling crosslinking, surface modification, and other desirable properties. Although the structure of this compound suggests its potential as a monomer for creating amine-functional polymers, dedicated studies on its use in developing such materials are not widely documented.

Consequently, the specific impact of this compound on the properties of thermoplastic polyurethanes, such as tensile strength, elasticity, and thermal stability, remains an area with limited published research.

This compound in Coatings and Adhesives Research

Aliphatic amines are frequently used as curing agents for epoxy resins in coatings and adhesives. The amine groups react with the epoxide rings of the resin to form a crosslinked, three-dimensional network, resulting in a hard and durable material. While the chemical structure of this compound, with its primary and secondary amine groups, suggests its potential as an epoxy curing agent, specific studies detailing its curing kinetics, mechanism, and the resulting properties of the cured epoxy systems are not readily found in the reviewed literature.

Research on this compound in Surfactant and Corrosion Inhibitor Formulations

The amphiphilic nature of certain amine compounds allows them to function as surfactants or as key components in surfactant formulations. However, research specifically investigating the surfactant properties of this compound is not widely available.

In the field of corrosion inhibition, organic compounds containing nitrogen atoms, such as amines, are known to be effective in protecting metals from corrosion, particularly in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. While there is extensive research on various amines as corrosion inhibitors, including the structurally different compound hexamine, specific studies detailing the performance and mechanism of this compound as a corrosion inhibitor are not prevalent in the accessible scientific literature.

Due to the lack of specific research data on this compound for the outlined applications, a data table with detailed research findings cannot be generated at this time.

N Hexylethylenediamine in Organic Synthesis and Catalysis

N-Hexylethylenediamine as a Reagent in Complex Organic Transformations

The presence of two different amine functionalities and a nonpolar hexyl group makes this compound a valuable monomer in polymerization reactions, particularly in Michael additions, where its reactivity profile leads to specific polymer architectures.

Mechanistic Investigations of Michael Addition Polymerizations Involving this compound

The Michael addition polymerization of trifunctional amines with diacrylates, such as 1,4-butanediol (B3395766) diacrylate (BDA), has been a subject of detailed mechanistic studies. In these investigations, this compound (HEDA) is often compared with other linear aliphatic amines like N-methylethylenediamine (MEDA) and N-ethylethylenediamine (EEDA) to understand the effect of steric hindrance on the polymerization process.

The polymerization involves three types of amine functionalities: the original primary amine (1°), the original secondary amine (2° original), and the secondary amine formed after the primary amine reacts (2° formed). The reactivity of these groups dictates the final polymer structure. For amines with low steric hindrance on the secondary amine, such as MEDA, the reactivity sequence is typically: 2° (original) > 1° >> 2° (formed). This leads to the formation of linear poly(amino ester)s. However, the increased steric hindrance from the hexyl group in this compound alters this reactivity sequence significantly.

Reactivity of Amine Functionalities in this compound during Polymerization Processes

In the case of this compound, the bulky hexyl group attached to the secondary amine significantly hinders its ability to react. As a result, the established reactivity order is inverted. Investigations using 1H and 13C NMR to monitor the polymerization of HEDA with BDA have shown that the reactivity sequence changes to: 1° > 2° (original) > 2° (formed).

This change is crucial because it means all three types of amine functionalities participate in the reaction. The primary amine reacts first, followed by the sterically hindered original secondary amine, and then the newly formed secondary amine. This participation of all functional groups prevents the formation of simple linear polymers and instead results in the synthesis of branched polymers. For this compound, this process has been shown to yield branched polymers with a degree of branching of approximately 37%. This contrasts sharply with less hindered amines that produce linear polymers under similar conditions.

| Amine Monomer | Steric Hindrance on 2° Amine | Observed Reactivity Sequence | Resulting Polymer Structure | Degree of Branching |

|---|---|---|---|---|

| N-methylethylenediamine (MEDA) | Low | 2° (original) > 1° >> 2° (formed) | Linear | N/A |

| N-ethylethylenediamine (EEDA) | Moderate | 1° > 2° (original) > 2° (formed) | Branched | ~33% |

| This compound (HEDA) | High | 1° > 2° (original) > 2° (formed) | Branched | ~37% |

Catalytic Roles of this compound and its Metal Complexes

The diamine structure of this compound allows it to act as a bidentate chelating ligand, forming stable complexes with various transition metals. These metal complexes have potential applications in catalysis, while the amine groups themselves can be used to functionalize materials to create novel catalysts.

Design and Synthesis of this compound-derived Nanocatalysts

While specific research detailing the synthesis of nanocatalysts derived exclusively from this compound is not extensively documented in the available literature, general methods for preparing amine-functionalized nanocatalysts can be applied. The synthesis of nanocatalysts typically involves "top-down" methods, where bulk material is broken down, or "bottom-up" methods, where molecules are assembled into nanoscale structures. mdpi.com

One common bottom-up approach involves the surface modification of pre-synthesized nanoparticles. For instance, this compound could be grafted onto the surface of support materials like silica (B1680970) (SiO2) or magnetic (Fe3O4) nanoparticles. This functionalization introduces active amine sites onto a high-surface-area, recoverable support, creating a heterogeneous nanocatalyst. researchgate.net The synthesis process would involve activating the nanoparticle surface and then reacting it with the primary amine group of this compound, covalently linking it to the support.

Application in Heterogeneous and Homogeneous Organic Transformations

Homogeneous Catalysis: this compound can serve as a chelating ligand for transition metals, forming organometallic complexes that can function as homogeneous catalysts. matthey.com In homogeneous catalysis, the catalyst is in the same phase as the reactants. matthey.com The coordination of the diamine to a metal center can modulate its electronic properties and steric environment, influencing the activity and selectivity of the catalyst in reactions such as hydrogenations, cross-couplings, and polymerizations. matthey.commdpi.com The stability of the resulting chelate ring can enhance the catalyst's lifetime and performance compared to monodentate ligands. mdpi.com

Heterogeneous Catalysis: When immobilized on a solid support (as described in 5.2.1), this compound can be part of a heterogeneous catalyst system. Heterogeneous catalysts are in a different phase from the reactants, which simplifies catalyst recovery and product purification. nih.gov Diamine-modified supports, including those on silica-coated magnetite, have been developed as magnetically-recoverable catalysts. dntb.gov.ua Such this compound-functionalized materials could be employed in various organic transformations, where the amine groups themselves act as basic catalytic sites or as ligands to anchor catalytically active metal species. nih.gov

Investigation of Interfacial Phenomena and Catalytic Efficiency in this compound Systems

There is a lack of specific research in the reviewed literature concerning interfacial phenomena in catalytic systems directly involving this compound. However, the molecular structure of this compound suggests it could play a significant role in such phenomena. Interfacial phenomena occur at the boundary between two immiscible phases, such as in a liquid-liquid biphasic system, and can profoundly impact reaction rates and selectivity. whiterose.ac.ukfirp-ula.org

N Hexylethylenediamine in Ionic Liquid Research

Design and Synthesis of Protic Ionic Liquids (PILs) Containing N-Hexylethylenediamine

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In the context of this compound, its two amine groups can accept protons, leading to the formation of mono- or diprotonated cations. The synthesis of PILs involving this compound is a straightforward acid-base neutralization reaction, which is a hallmark of PIL preparation.

The this compound moiety can be protonated to form N-Hexylethylenediaminium cations. Depending on the stoichiometry of the acid-base reaction, either a monoprotic or diprotic cation can be formed. Researchers have successfully synthesized monoprotic PILs composed of alkylethylenediaminium cations, including N-Hexylethylenediaminium ([HexH]⁺), by reacting this compound with an equimolar amount of a Brønsted acid. oup.comoup.com

One notable example is the synthesis of a PIL where the N-Hexylethylenediaminium cation is paired with the bis(trifluoromethanesulfonyl)amide (TFSA) anion. oup.comoup.com This particular PIL was found to be a liquid at room temperature. oup.com In contrast to its structural isomer, the N-(2-ethylhexyl)ethylenediaminium TFSA salt, which forms a glassy state upon cooling, the N-Hexylethylenediaminium TFSA salt has a tendency to crystallize. oup.comoup.com This highlights how subtle changes in the alkyl chain structure of the cation can significantly influence the solid-state behavior of the resulting PIL. In the liquid state, the N-Hexylethylenediaminium-based PIL exhibits higher fluidity compared to its N-(2-ethylhexyl)ethylenediaminium counterpart. oup.comoup.com

The design of these cations is crucial as the length and branching of the alkyl group, in this case, the hexyl group, influence the van der Waals interactions and the packing efficiency of the ions, which in turn dictate the physical properties of the PIL, such as melting point and viscosity. The presence of the diamine structure also introduces the potential for more extensive hydrogen bonding networks compared to simple alkylammonium cations.

The choice of the counter anion is a critical factor in tailoring the physicochemical properties of this compound-based PILs. The anion's size, shape, and charge distribution directly impact properties such as melting point, viscosity, density, and hydrophobicity.

For the N-Hexylethylenediaminium cation, the use of the bis(trifluoromethanesulfonyl)amide (TFSA) anion results in a room temperature ionic liquid. oup.comoup.com Research on other alkylethylenediaminium-based PILs has shown a clear trend in hydrophobicity based on the anion. For instance, PILs with trifluoroacetate (B77799) (TFA) anions are the most hydrophilic, followed by trifluoromethanesulfonate (B1224126) (TFS), with TFSA-containing PILs being the most hydrophobic and nearly immiscible with water. researchgate.net This trend is expected to hold for this compound-based PILs as well.

The thermal stability of the PIL is also significantly affected by the anion. A study on various PILs showed that the decomposition temperature can vary widely depending on the anion. For example, PILs with TFA anions have been found to have lower decomposition temperatures compared to those with TFSA anions. researchgate.net

The viscosity and conductivity of these PILs are also strongly dependent on the counter anion. Generally, larger and more asymmetric anions tend to decrease the viscosity and increase the conductivity of the ionic liquid due to weaker ion-ion interactions. The temperature dependence of viscosity and electrical conductivity for many PILs has been shown to follow the Arrhenius equation. researchgate.netfrontiersin.org

The following table summarizes the expected influence of different anions on the properties of this compound-based PILs, based on established trends in similar systems.

| Property | Trifluoroacetate (TFA) | Trifluoromethanesulfonate (TFS) | Bis(trifluoromethanesulfonyl)amide (TFSA) |

| Hydrophilicity | High | Medium | Low |

| Thermal Stability | Lower | Higher | Highest |

| Viscosity | Higher | Medium | Lower |

| Conductivity | Lower | Medium | Higher |

Applications of this compound-containing Ionic Liquids for Metal Ion Extraction and Separation

The presence of two amine groups in the N-Hexylethylenediaminium cation makes PILs derived from it particularly interesting for applications in metal ion extraction and separation. The amine functionalities can act as coordination sites for metal ions, suggesting that these PILs could function as task-specific ionic liquids for hydrometallurgical processes.

The primary mechanism for metal ion extraction using amine-based ionic liquids is typically ion exchange. In this process, the protonated amine cation in the ionic liquid phase is exchanged for a metal cation from the aqueous phase. The efficiency and selectivity of this extraction are dependent on several factors, including the pH of the aqueous solution, the nature of the anion in the ionic liquid, and the coordination chemistry of the target metal ion.

While specific studies on this compound-based PILs for metal extraction are not extensively reported, the broader class of amine-based ionic liquids has shown significant promise. For instance, ionic liquids based on primary amines have been investigated for the extraction of indium(III). The efficiency of extraction can be controlled by adjusting the acidity of the aqueous phase and the concentration of the ionic liquid.

The dual amine functionality in this compound offers the potential for chelation, which could lead to enhanced stability of the extracted metal-ionic liquid complex and improved selectivity for certain metal ions. The hexyl group contributes to the hydrophobicity of the cation, which is a crucial factor for creating a water-immiscible ionic liquid phase necessary for liquid-liquid extraction processes. The choice of anion also plays a role, as it can influence the partitioning of the ionic liquid and the metal complex between the aqueous and organic phases.

The potential extraction capabilities of this compound-based PILs for various metal ions can be inferred from the behavior of other amine-based and task-specific ionic liquids.

| Metal Ion | Potential Extraction Efficiency | Notes |

| Cu(II) | High | Amine groups are known to complex well with copper. |

| Ni(II) | Moderate to High | Similar to copper, nickel forms stable amine complexes. |

| Cd(II) | Moderate | Extraction is feasible, often in competitive systems. |

| Pb(II) | Moderate | Lead can be extracted, with efficiency dependent on conditions. |

| Zn(II) | Moderate | Often extracted alongside other divalent transition metals. |

Utilization of this compound in the Synthesis of Metal Nanoparticles via Ionic Liquid Routes

Ionic liquids have emerged as versatile media for the synthesis of metal nanoparticles, acting as solvents, stabilizers, and in some cases, reducing agents. The unique properties of ionic liquids, such as their low vapor pressure, wide liquid range, and tunable structure, allow for excellent control over the size, shape, and stability of the resulting nanoparticles.

The role of this compound-containing PILs in this context is multifaceted. The diamine structure of the cation can coordinate to the surface of the growing nanoparticles, providing steric stabilization and preventing agglomeration. This is a crucial aspect of nanoparticle synthesis, as it allows for the formation of well-dispersed and stable colloidal solutions. The alkyl (hexyl) chain of the cation can further enhance this steric barrier.

Furthermore, the ionic nature of the PIL provides electrostatic stabilization to the nanoparticles. The charged ions of the liquid form a protective layer around the nanoparticle surface, creating repulsive forces that prevent them from coming into close contact and aggregating.

Research has demonstrated the formation of silver nanoparticles from complexes of N-alkylethylenediamines. This suggests that this compound-based ionic liquids could be effective media for the synthesis of various metal nanoparticles. The amine groups can act as capping agents, controlling the growth and final morphology of the nanoparticles. The choice of the counter anion in the PIL can also influence the size of the nanoparticles, with larger anions generally leading to larger nanoparticles.

The synthesis of nanoparticles in these ionic liquids can be achieved through various methods, including the chemical reduction of a metal salt precursor. The this compound-based PIL would serve as the reaction medium and stabilizer in such a process.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | N-Hexylethane-1,2-diamine |

| [HexH]⁺ | N-Hexylethylenediaminium cation |

| TFSA | Bis(trifluoromethanesulfonyl)amide |

| TFA | Trifluoroacetate |

| TFS | Trifluoromethanesulfonate |

Computational and Theoretical Investigations of N Hexylethylenediamine

Quantum Chemical Studies on N-Hexylethylenediamine and its Derivatives

Quantum chemical studies focus on the electronic structure of molecules to explain their stability, reactivity, and spectroscopic properties. For this compound and its derivatives, these methods have been particularly useful in understanding its role in coordination chemistry and intermolecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study systems containing this compound, particularly in the context of its protonated form in protic ionic liquids (PILs).

In studies of PILs composed of N-alkyl-substituted ethylenediaminiums, DFT calculations at the M06-2X/6-311G(d,p) level have been used to analyze the intermolecular hydrogen bonding between the N-Hexylethylenediaminium cation and the bis(trifluoromethanesulfonyl)imide anion. These calculations help to determine the most stable molecular structures and quantify the interaction energies between the ionic components. For instance, the BSSE-corrected interaction energies (ΔEintBSSE) for various optimized structures of related N-alkylethylenediaminium PILs were found to be in the range of -88.8 to -108.9 kcal·mol-1, indicating strong hydrogen bonding. The formation of N—H…N or N—H…O hydrogen bonds leads to a lengthening of the H-N bond in the cation and a corresponding red shift in its infrared spectrum.

Another application of DFT has been in understanding the interactions between transition metal ions and ionic liquids containing this compound derivatives. For example, the interaction energy between a protonated this compound-based ionic liquid and various metal chlorides was calculated using DFT with the M06-2X functional and 6-311G(d,p) basis set. acs.org These calculations provide insight into the species-dependent response of the system to different metal ions. acs.org

Table 1: Calculated Interaction Energies for an N-Hexylethylenediaminium-based Ionic Liquid with Metal Chlorides acs.org Note: This table is illustrative of the methodology applied to similar systems, as specific values for this compound were part of a broader study.

| Metal Chloride | Interaction Energy (kJ/mol) | Computational Method |

|---|---|---|

| CuCl₂ | Data not specified in abstract | DFT/M06-2X/6-311G(d,p) |

| NiCl₂ | Data not specified in abstract | DFT/M06-2X/6-311G(d,p) |

| MgCl₂ | Data not specified in abstract | DFT/M06-2X/6-311G(d,p) |

| CaCl₂ | Data not specified in abstract | DFT/M06-2X/6-311G(d,p) |

Computational methods are essential for elucidating the electronic structure and predicting the reactivity of molecules like this compound. The reactivity of trifunctional amines, including this compound (HEDA), in Michael addition polymerizations with diacrylates has been investigated. researchgate.net The reactivity sequence of the different amine groups (primary vs. secondary) is a key factor in determining the final polymer structure. For linear aliphatic amines like HEDA, the steric hindrance on the secondary amine plays a crucial role. researchgate.net

In systems with significant steric hindrance on the original secondary amine, the reactivity sequence is altered, which influences the polymerization pathway and can lead to the formation of hyperbranched polymers. researchgate.net Computational models can help predict these reactivity profiles by calculating activation barriers for the different possible reaction pathways.

Molecular Dynamics Simulations and Intermolecular Interactions in this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This method allows for the investigation of intermolecular interactions and dynamic processes in systems containing this compound.

MD simulations have been employed to calculate diffusion coefficients for amines, including this compound, as part of kinetic studies of polymerization reactions. researchgate.net These diffusion coefficients are then used in coupled encounter pair models to account for diffusional contributions to the reaction kinetics. This approach provides a more complete picture of the reaction mechanism by combining quantum mechanical calculations of reaction parameters with classical simulations of molecular motion. researchgate.net The simulations reveal how intermolecular forces, such as hydrogen bonding and van der Waals interactions, govern the movement and orientation of the amine molecules within the reaction medium. researchgate.net

Computational Modeling of Coordination Environments and Solvation Phenomena

Computational modeling is crucial for understanding how this compound interacts with other chemical species, particularly metal ions, in solution. The solvation structure of copper(II) ions in a protic ionic liquid (PIL) composed of monoprotonated N-Hexylethylenediaminium has been a subject of detailed study. researchgate.netacs.org

Spectroscopic analyses, supported by computational interpretations, show that the copper(II) ion tends to form a bis-Hexen complex within the PIL. researchgate.netacs.org This indicates a strong coordination of the copper(II) ion by two this compound ligands. The chelate-diamine group of the molecule is advantageous for dissolving and coordinating with transition-metal salts. researchgate.netacs.org In these complexes, the this compound ligands form the primary coordination sphere around the metal center, despite electrostatic repulsion from the protonated amine groups in the bulk ionic liquid. researchgate.netacs.org The counter-anions are typically located at the axial sites of the coordination complex. acs.org The lifetime of these copper(II) complexes in the PIL was determined to be significantly longer (≈10-4 s) than in conventional molecular solvents, a finding supported by the understanding of the stable coordination environment derived from computational models. researchgate.netacs.org

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies have provided valuable insights into the mechanisms of reactions involving this compound. A notable example is its participation in aza-Michael addition reactions with diacrylates. researchgate.net The mechanism of such polymerizations is highly dependent on the relative reactivity of the primary and secondary amine groups within the molecule.

For trifunctional amines like this compound, the reaction pathway can lead to either linear or hyperbranched polymers. Theoretical studies, often combining DFT for energetics and MD for diffusion, can dissect the reaction mechanism. researchgate.net For amines with high steric hindrance on the secondary amine, such as N-ethylethylenediamine (EEDA) and this compound (HEDA), the reactivity of the initially present secondary amine is suppressed compared to the primary amine. This leads to a mechanism where AB₂-type intermediates are formed, which then proceed to form hyperbranched polymers. researchgate.net Computational rate analysis can confirm that for such amines, the aza-Michael addition preferentially occurs via a 1,2-addition mechanism, which involves the formation of a zwitterionic intermediate followed by a rate-determining proton transfer step. researchgate.net

Advanced Analytical Methodologies for N Hexylethylenediamine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable in the study of N-Hexylethylenediamine, offering profound insights into its molecular structure, bonding, and interactions with other chemical species. These methods provide a detailed understanding of the compound's electronic and vibrational states, as well as the coordination environment when it acts as a ligand in metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷Li) in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy allows for the identification and characterization of the different proton environments in this compound. The spectrum is expected to show distinct signals for the protons on the hexyl group and the ethylenediamine (B42938) backbone. Proximity to the electronegative nitrogen atoms causes a downfield shift (higher ppm values) for the adjacent methylene (CH₂) protons. libretexts.orgchemistrysteps.com The integration of the peaks corresponds to the number of protons in each environment, confirming the molecular structure.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (Hexyl) | ~0.9 | ~14 |

| (CH₂)₄ (Hexyl) | ~1.3-1.6 | ~22-32 |

| N-CH₂ (Hexyl) | ~2.5-2.7 | ~45-55 |

| N-CH₂ (Ethylenediamine) | ~2.7-2.9 | ~40-50 |

| NH₂ | Variable | - |

| NH | Variable | - |

¹⁵N NMR Spectroscopy can provide direct information about the nitrogen atoms, which are key to the functionality of this compound as a ligand and in chemical reactions. The chemical shifts in ¹⁵N NMR are sensitive to the electronic environment of the nitrogen atoms, including protonation states and coordination to metal ions.

⁷Li NMR Spectroscopy , while less common for this specific compound, could be employed in studies involving lithium-containing reagents or complexes with this compound. It would provide insights into the nature of the lithium-ligand interactions.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment Analysis

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element, particularly in metal complexes of this compound. This technique can provide precise information on bond distances, coordination numbers, and the identity of neighboring atoms for a central metal ion coordinated to the ligand. aps.orgnih.gov

When this compound acts as a ligand, it can coordinate to metal ions through its nitrogen atoms. EXAFS analysis of such a complex would involve tuning the X-ray energy to an absorption edge of the metal ion. The resulting spectrum exhibits oscillations that are a function of the scattering of photoelectrons by the surrounding atoms.

Analysis of the EXAFS data can reveal:

Coordination Number: The number of nitrogen atoms from this compound (and other ligands) directly bonded to the metal center. researchgate.net

Bond Distances: The precise distances between the metal ion and the coordinating nitrogen atoms. nih.gov

Debye-Waller Factors: Information about the thermal and static disorder in the coordination shell.

For instance, in studies of copper complexes with the related ligand ethylenediamine, EXAFS has been used to characterize the distorted octahedral coordination geometry around the copper ion, identifying the number and distances of the coordinating nitrogen and other atoms. niscpr.res.in Similar principles would apply to the analysis of this compound complexes, providing crucial data for understanding their structure and bonding. researchgate.net

| Parameter | Information Obtained from EXAFS |

| Coordination Number (N) | Number of atoms in a specific coordination shell |

| Interatomic Distance (R) | Distance between the absorbing and scattering atoms |

| Debye-Waller Factor (σ²) | Mean square displacement of the interatomic distance |

| Edge Energy | Provides information about the oxidation state of the absorbing atom |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR))

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups and characterize the bonding within this compound. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. nih.gov

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its different functional groups:

N-H Stretching: Primary and secondary amines show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of both a primary (-NH₂) and a secondary (-NH-) amine group in this compound would lead to distinct peaks in this region.

C-H Stretching: The aliphatic hexyl and ethyl groups will show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Bending: The N-H bending vibrations typically appear in the 1550-1650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups will be present in the fingerprint region, around 1450-1470 cm⁻¹ and 720-725 cm⁻¹ respectively.

By comparing the spectrum of this compound with that of related compounds like hexamethylenediamine, the vibrational modes can be assigned. nist.govnist.gov Upon complexation with a metal ion, shifts in the positions of the N-H and C-N vibrational bands can provide evidence of coordination and information about the strength of the metal-ligand bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Primary & Secondary Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| CH₂ Bend (Scissoring) | 1450 - 1470 |

| C-N Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) electronic spectroscopy is a valuable technique for studying the formation and electronic properties of metal complexes with this compound. This method measures the absorption of UV and visible light, which corresponds to the excitation of electrons to higher energy levels. libretexts.org

This compound itself, being a saturated amine, is not expected to show strong absorption in the UV-Vis region. However, upon complexation with transition metal ions, characteristic absorption bands appear. nih.gov These bands arise from electronic transitions involving the metal d-orbitals and charge-transfer transitions between the metal and the ligand. nih.gov

The key electronic transitions observed in the UV-Vis spectra of this compound metal complexes include:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these bands provide information about the geometry of the complex and the strength of the metal-ligand interaction.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a molecular orbital primarily localized on the this compound ligand to a metal d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal d-orbital to an empty molecular orbital of the ligand.

By monitoring changes in the UV-Vis spectrum upon addition of a metal ion to a solution of this compound, the stoichiometry and stability constants of the resulting complexes can be determined. researchgate.netsemanticscholar.orgresearchgate.net For example, a study on a ligand derived from the reaction of benzil and hexamethylenediamine showed distinct π → π* and n → π* transitions, which were altered upon complexation with metal ions. researchgate.net

| Type of Transition | Description | Typical Wavelength Range |

| d-d Transitions | Excitation of electrons between metal d-orbitals | Visible region |

| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from ligand to metal | UV or visible region |

| Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from metal to ligand | UV or visible region |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital | UV region |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital | UV or visible region |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for the characterization of polymers that incorporate this compound into their structure. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. resolvemass.caamazonaws.com If this compound were used as a monomer or a building block in the synthesis of polymers, such as polyamides or polyurethanes, GPC/SEC would be a critical tool for characterizing the resulting macromolecules. researchgate.net

The principle of GPC/SEC is based on the separation of molecules according to their hydrodynamic volume in solution. youtube.com The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. resolvemass.ca

A GPC/SEC analysis of a polymer containing this compound would provide the following information:

Molecular Weight Averages: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer, while higher values signify a broader distribution of chain lengths.

Molecular Weight Distribution Curve: A plot of the relative amount of polymer as a function of molecular weight.

The choice of the mobile phase (eluent) and the column packing material is crucial for achieving good separation and avoiding interactions between the polymer and the stationary phase. researchgate.net By coupling GPC with other detectors, such as light scattering or viscometry detectors, absolute molecular weights can be determined. Furthermore, hyphenating GPC with NMR spectroscopy (GPC-NMR) can provide structural information as a function of molecular weight. intertek.com

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. |

| Mz (Z-Average Molecular Weight) | An average that gives even more weight to the largest molecules. |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a compound with limited UV absorbance, HPLC methods often necessitate a pre-column derivatization step to attach a chromophoric or fluorophoric tag, thereby enhancing detection sensitivity.

Research Findings:

While specific HPLC methodologies for this compound are not extensively documented in publicly available literature, the analysis of similar aliphatic amines provides a robust framework. The separation is typically achieved using reversed-phase (RP) HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound and its derivatives is influenced by the hydrophobicity of the molecule and its interaction with the stationary phase.

For structurally related aliphatic amines, derivatization with reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) is a common practice. thermofisher.com These reagents react with the primary and secondary amine functional groups of this compound to form highly fluorescent or UV-active products.

A study on the HPLC analysis of various aliphatic amines, including n-hexylamine, demonstrated successful separation and detection after automated pre-column derivatization with OPA and FMOC. thermofisher.com The resulting derivatives were effectively separated on a reversed-phase column. Another approach for a related compound, N-(1-Naphthyl)ethylenediamine, utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier, indicating that such conditions could be adapted for this compound analysis. sielc.com

The following interactive data table outlines typical HPLC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar aliphatic amines.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar derivatives of aliphatic amines. |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer, e.g., phosphate) | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | Fluorescence or UV-Vis | Dependent on the derivatizing agent used (e.g., OPA derivatives are fluorescent, DNS-Cl derivatives are UV-active). |

| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of chemical reactions and assessing the purity of compounds like this compound. aga-analytical.com.pl Due to the non-volatile nature and lack of a strong chromophore in this compound, visualization on the TLC plate typically requires a post-separation staining step.

Research Findings:

The separation of aliphatic amines by TLC is commonly performed on silica (B1680970) gel plates, which act as the stationary phase. silicycle.com The choice of the mobile phase, or eluent, is critical for achieving good separation. For basic compounds like this compound, it is often beneficial to add a small amount of a base, such as triethylamine or ammonia (B1221849), to the eluent system to prevent spot tailing and improve resolution. silicycle.com

A common mobile phase for separating amines on silica gel is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol). The polarity of the eluent can be adjusted to optimize the retention factor (Rf) values. For this compound, a relatively nonpolar compound due to the hexyl group, a less polar mobile phase would be expected to result in a higher Rf value.

Visualization of the separated spots can be achieved by staining with reagents that react with amines. Ninhydrin is a widely used stain that produces a characteristic purple or brownish spot upon heating. Other visualization agents include iodine vapor or specific stains for amines.

The following interactive data table summarizes typical TLC conditions applicable to this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase for normal-phase TLC. |

| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine | The ratio can be adjusted to achieve optimal separation; triethylamine minimizes tailing. |

| Application | Spotting of a dilute solution of the compound | Prevents overloading and ensures well-defined spots. |

| Development | In a closed chamber with a saturated atmosphere | Ensures reproducible Rf values. |

| Visualization | Ninhydrin stain followed by gentle heating | Reacts with the amine groups to produce colored spots. |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on transitions such as melting and glass transitions. alstesting.co.th Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles. alstesting.co.th

Research Findings:

For this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition would be characteristic of its solid-state packing and intermolecular forces.

The TGA curve for this compound would likely show a single-stage or multi-stage decomposition process at elevated temperatures. The onset of decomposition provides an indication of its thermal stability. A study on the thermal decomposition of edible vegetable oils gelled with N-(2-aminoethyl)-oleamide revealed a sharp, single-stage decomposition above 300°C for the gelator. orientjchem.org Given the presence of the hexyl group, this compound is expected to be relatively volatile, and its TGA profile might show mass loss due to both evaporation and decomposition.

The following interactive data table outlines the expected thermal events for this compound based on the analysis of related compounds.

| Technique | Expected Thermal Event | Information Gained |

|---|---|---|

| DSC | Endothermic peak | Melting point and enthalpy of fusion. |

| TGA | Mass loss upon heating | Thermal stability, decomposition temperature, and potential volatilization. |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Research Findings:

Although a mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and data from closely related compounds. The electron ionization (EI) mass spectrum of N-hexylmethylamine, a structural analog, is available in the NIST database and provides significant insight. nist.gov

In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in the formation of a stable, resonance-stabilized immonium ion.

For this compound, two primary α-cleavage pathways are possible:

Cleavage between the two carbons of the ethylenediamine backbone.

Cleavage of the bond between the first and second carbon of the hexyl chain.

The base peak in the spectrum is often the result of the α-cleavage that leads to the most stable carbocation. The fragmentation of N-hexylmethylamine shows a prominent peak at m/z 44, corresponding to the [CH2=NHCH3]+ ion, and another significant peak at m/z 58, corresponding to the [CH3NHCH2CH2]+ ion. A similar pattern would be expected for this compound, with characteristic immonium ions forming from the cleavage around the nitrogen atoms.

The following interactive data table presents the predicted major fragments for this compound based on the fragmentation of analogous amines.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C8H20N2]+• | Molecular Ion |

| 115 | [M - C2H5]+ | Loss of an ethyl group |

| 86 | [CH2=N(H)CH2CH2NH2]+ | α-cleavage at the hexyl chain |

| 58 | [CH2=N(H)C6H13]+ | α-cleavage of the ethylenediamine backbone |

| 44 | [CH2=NH2]+ | Further fragmentation |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline solid, it is possible to deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and conformational details.

Research Findings:

There is a lack of published single-crystal X-ray diffraction data specifically for this compound in its free base form. The structural analysis of ethylenediamine and its derivatives has often been conducted on their metal complexes. For instance, the crystal structure of tetra-aqua(ethylenediamine)nickel(II) nitrate has been reported, providing details on the coordination of the ethylenediamine ligand to the metal center. rsc.org Similarly, the structure of (ethylenediamine)(cis-α-ethylenediamine-N,N'-diacetato)cobalt(III) perchlorate has been determined, showing the conformation of the chelate rings. scispace.com

These studies on metal complexes reveal that the five-membered chelate ring formed by the ethylenediamine backbone typically adopts a gauche conformation. In the solid state of the free this compound, it is likely that the molecule would adopt a conformation that allows for efficient crystal packing, stabilized by intermolecular hydrogen bonding between the amine groups. The long, flexible hexyl chain would likely adopt a low-energy, extended conformation.

Without experimental data, the precise crystal system, space group, and unit cell dimensions of this compound remain unknown. Obtaining a single crystal of suitable quality would be the first and most critical step in its solid-state structural determination.

The following table summarizes the type of structural information that could be obtained from a successful X-ray diffraction analysis of this compound.

| Structural Parameter | Information Provided by XRD |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Molecular Conformation | The three-dimensional arrangement of the atoms in the molecule, including the conformation of the hexyl chain and the ethylenediamine backbone. |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals interactions that stabilize the crystal packing. |

Emerging Research Directions and Future Perspectives for N Hexylethylenediamine

Integration of N-Hexylethylenediamine with Novel Chemical Systems and Technologies

The distinct chemical nature of this compound allows for its integration into a variety of innovative chemical systems. Its role as a bidentate ligand in coordination chemistry is a significant area of exploration. Bidentate ligands, which can bind to a central metal ion through two donor sites, are crucial in the formation of stable coordination complexes. The two nitrogen atoms in this compound can act as donor sites, enabling it to form chelate rings with metal ions, a phenomenon known as the "chelate effect," which enhances the stability of the resulting complex.

In the realm of nanotechnology, this compound is being investigated as a capping agent or surface functionalization molecule in the synthesis of nanoparticles. researchgate.net The amine groups can coordinate to the surface of growing nanoparticles, controlling their size, shape, and preventing aggregation. This control is critical for tuning the optical, electronic, and catalytic properties of the nanoparticles for specific applications. For instance, amines are used to cap semiconductor nanoparticles like ZnS and CdS, influencing their crystalline structure and photoluminescent properties. researchgate.net